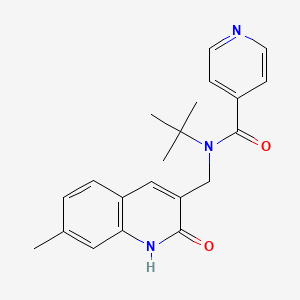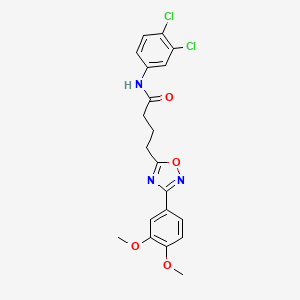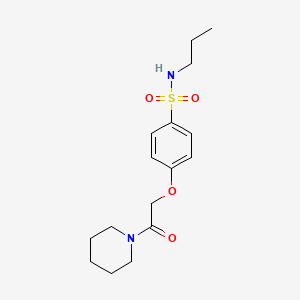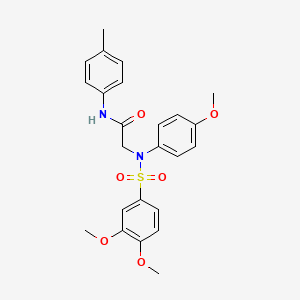
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxyphenyl)acetamide, commonly known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of potential applications. DPPA is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DPPA has been found to exhibit a range of potential applications in scientific research. One of the most promising applications of DPPA is its use as a fluorescent probe for the detection of metal ions. DPPA has been found to selectively bind to various metal ions such as copper, zinc, and iron, and has been used for the detection of these ions in various biological samples.
DPPA has also been studied for its potential use as an anti-cancer agent. Studies have shown that DPPA inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DPPA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of DPPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. DPPA has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. DPPA has also been found to inhibit the activity of histone deacetylases, which are proteins involved in gene expression.
Biochemical and Physiological Effects:
DPPA has been found to exhibit various biochemical and physiological effects. Studies have shown that DPPA can induce cell cycle arrest and apoptosis in cancer cells. DPPA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPPA in lab experiments is its selectivity for metal ions. DPPA has been found to selectively bind to various metal ions, which makes it a useful tool for the detection of these ions in biological samples. However, one of the limitations of using DPPA is its toxicity. DPPA has been found to exhibit cytotoxicity in certain cell lines, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the research on DPPA. One area of research is the development of DPPA-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the development of DPPA-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of DPPA and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of DPPA involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 3,4-dimethoxy-N-phenethylbenzenesulfonamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-31-21-11-9-20(10-12-21)26-25(28)18-27(16-15-19-7-5-4-6-8-19)34(29,30)22-13-14-23(32-2)24(17-22)33-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMZKUOHQPIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


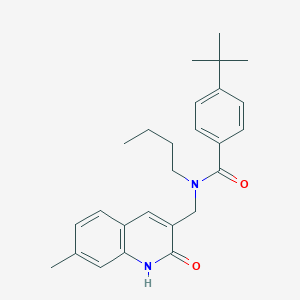


![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
